molecular formula C18H16O6S B3408304 (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate CAS No. 869078-77-3

(Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate

Katalognummer: B3408304
CAS-Nummer: 869078-77-3
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: HSNKMHUWLDWLTK-YVLHZVERSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is a sophisticated chemical tool of significant interest in the development of advanced photoswitchable and photochromic systems. Its core structure is based on a benzofuranone scaffold, a moiety known for its utility in designing fluorescent probes and molecular switches . The specific incorporation of a methanesulfonate ester group at the ortho position relative to the methylidene bridge is a critical design feature, enabling this compound to function as a versatile synthetic intermediate or a potential "caged" precursor. Researchers are exploring its application in super-resolution microscopy (PALM/STORM) and other photolithographic techniques, where its photochemical properties can be harnessed for the precise, light-controlled release of active species or for generating high-resolution patterns in polymer films. The (Z)-configuration is essential for its initial photophysical behavior, and upon irradiation, the molecule can undergo a cascade of reactions, potentially including isomerization and the cleavage of the methanesulfonate group, to generate a highly fluorescent or chemically active product. This controlled activation makes it a powerful asset for probing biological processes with high spatiotemporal resolution and for fabricating micro-scale devices.

Eigenschaften

IUPAC Name

[2-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6S/c1-3-22-13-8-9-14-16(11-13)23-17(18(14)19)10-12-6-4-5-7-15(12)24-25(2,20)21/h4-11H,3H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNKMHUWLDWLTK-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OS(=O)(=O)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OS(=O)(=O)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate typically involves multiple steps. The starting materials often include 6-ethoxy-3-oxobenzofuran and phenyl methanesulfonate. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonate ester group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate involves several steps, typically starting from readily available precursors. The compound can be synthesized through a condensation reaction between a suitable benzofuran derivative and an appropriate aldehyde or ketone, followed by functionalization to introduce the methanesulfonate group.

General Synthetic Route:

  • Formation of Benzofuran Derivative:
    • Starting materials such as 6-ethoxybenzofuran can be synthesized using standard methods involving alkylation or acylation.
  • Condensation Reaction:
    • The benzofuran derivative is reacted with an aldehyde to form the ylidene structure.
  • Methanesulfonate Introduction:
    • The final step involves the introduction of the methanesulfonate group through a nucleophilic substitution reaction.

Biological Activities

The compound has been primarily studied for its biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease.

Anticholinesterase Activity

Research indicates that derivatives of benzofuran compounds exhibit significant AChE inhibition. For instance, compounds similar to (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate have shown promising results in vitro:

  • IC50 Values: Some synthesized compounds have demonstrated IC50 values in the low nanomolar range, indicating potent inhibition of AChE activity .

Therapeutic Applications

Given its biological properties, (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate may have several therapeutic applications:

Alzheimer’s Disease Treatment

Due to its ability to inhibit AChE, this compound could be developed as a potential therapeutic agent for Alzheimer's disease, where cholinergic dysfunction is a hallmark .

Neuroprotective Effects

Some studies suggest that benzofuran derivatives may also exhibit neuroprotective effects beyond AChE inhibition, potentially offering additional benefits in managing neurodegenerative conditions .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds:

StudyCompoundActivityFindings
(Z)-5,6-DimethoxybenzofuranAChE InhibitionPotent inhibitor with IC50 = 10 nM
Benzofuranone DerivativesAChE InhibitionHigh anticholinesterase activity reported
Novel Pyridinium DerivativesAChE/BuChE InhibitionExhibited significant dual inhibition

These findings underscore the relevance of (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate and its derivatives in drug discovery efforts aimed at treating cognitive disorders.

Wirkmechanismus

The mechanism of action of (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
(Z)-2-((6-Ethoxy-3-oxobenzofuran-2-ylidene)methyl)phenyl methanesulfonate 6-ethoxy, phenyl methanesulfonate 376.4 3.1 7 5
[(2Z)-2-(2,5-Dimethoxyphenyl)methylidene benzofuran-6-yl] methanesulfonate 2,5-dimethoxyphenyl 376.4 3.1 7 5
[(2Z)-2-(2,4,5-Trimethoxyphenyl)methylidene benzofuran-6-yl] methanesulfonate 2,4,5-trimethoxyphenyl 406.4 3.1 8 6

Key Observations :

  • Substituent Effects : The ethoxy group in the target compound may enhance metabolic stability compared to methoxy analogs, as ethoxy is less prone to demethylation .
  • Polarity: Increased methoxy substitution (e.g., trimethoxy in ) raises hydrogen bond acceptors and topological polar surface area (106 Ų vs.
  • Molecular Flexibility : Additional rotatable bonds in trimethoxy derivatives suggest greater conformational adaptability, which could influence binding to biological targets .

Functional Analogues: Isobenzofuranimine Herbicides

Compounds such as (E)-methyl 2-[3-(butylimino)isobenzofuran-1(3H)-ylidene]acetate (Compound 1) and (E)-methyl 2-phenyl-2-[3-(phenylimino)isobenzofuran-1(3H)-ylidene]acetate (Compound 2) share a benzofuran core but differ in functional groups:

  • Mechanistic Divergence : While the target compound has a methanesulfonate group, Compounds 1 and 2 feature imine and ester moieties. These structural differences likely alter target specificity. Compound 1 exhibits stronger root growth inhibition (ED₅₀: 0.5 µM), whereas Compound 2 causes root malformations .
  • Stereochemical Impact : The Z-configuration in the target compound may enforce a planar molecular geometry, similar to E-configurations in Compounds 1 and 2, which are critical for phytotoxic activity .

Sulfonylurea and Triazole-Bridged Derivatives

  • Sulfonylurea Herbicides (e.g., metsulfuron methyl ester ): These triazine-based herbicides differ in mechanism (acetolactate synthase inhibition) but share sulfonate groups, highlighting the role of sulfonate esters in enhancing systemic mobility.
  • Triazole-Bridged Flavonoid Dimers : The (Z)-6-methoxy-3-oxobenzofuran fragment in these dimers underscores the relevance of benzofuran cores in bioactive molecules. However, the dimeric structure and triazole linkage contrast with the monomeric, sulfonate-containing target compound.

Research Findings and Implications

  • The ethoxy group may confer prolonged soil persistence compared to methoxy derivatives.
  • Synthetic Pathways : Palladium-catalyzed oxidative carbonylation (used for Compounds 1 and 2 ) or click chemistry (as in ) could be adapted for synthesizing the target compound, with Z-configuration controlled via reaction conditions.
  • Toxicity and Selectivity: The methanesulfonate group may reduce non-target toxicity compared to imine-containing analogs, as sulfonates are often metabolically inert .

Biologische Aktivität

(Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is a complex organic compound that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to a class of methanesulfonates and features a unique benzofuran derivative structure, suggesting diverse biological interactions.

  • Molecular Formula : C18H19O5S
  • Molecular Weight : 357.41 g/mol
  • Structural Features : The compound contains a methanesulfonate group and a benzofuran moiety, which are known for their biological activity.

Biological Activity Overview

The biological activity of (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate has been explored primarily in the context of its potential as an anticholinesterase agent and its interactions with other biological targets.

Anticholinesterase Activity

Research indicates that compounds similar to (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate exhibit significant anticholinesterase activity. For instance, a study synthesized various benzofuranone derivatives and assessed their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Notably, some derivatives demonstrated IC50 values as low as 10 nM, indicating potent inhibitory effects .

CompoundIC50 (nM)Reference
Compound 6b10 ± 6.87
Other derivativesVaries

The mechanism by which (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate exerts its biological effects likely involves interaction with specific enzymes or receptors. The presence of the benzofuran structure may facilitate binding to target sites involved in neurotransmission and apoptosis regulation.

Case Studies

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound class. These investigations reveal promising results regarding their biological activities:

  • Synthesis Methods : The synthesis typically involves multi-step organic reactions requiring precise control over conditions to yield high-purity products.
  • Biological Assays : Various assays have been employed to evaluate the biological activities of synthesized compounds, including colorimetric methods for AChE inhibition and cell viability assays for assessing cytotoxicity .

Q & A

Q. What are the critical steps and optimized conditions for synthesizing (Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate?

The synthesis involves a multi-step approach:

  • Condensation reactions between benzofuran precursors and substituted benzylidene moieties under reflux conditions (e.g., ethanol or THF as solvents).
  • Methanesulfonate functionalization via nucleophilic substitution, requiring controlled pH (basic conditions with NaH or NaOH) to avoid hydrolysis of sensitive groups .
  • Purification through column chromatography or recrystallization to isolate the Z-isomer, confirmed by HPLC or TLC . Key optimizations include temperature control (60–80°C for condensation), solvent polarity adjustments to enhance yield, and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy (¹H and ¹³C) to verify the Z-configuration via coupling constants (e.g., olefinic protons at δ 6.5–7.5 ppm with J ≈ 12 Hz) and methanesulfonate group integration .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., expected [M+H]⁺ ion at m/z 375.12) .
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350–1200 cm⁻¹) stretches .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Conduct accelerated stability studies by exposing the compound to humidity (40–75% RH), heat (40–60°C), and light (UV-vis) over 4–12 weeks.
  • Monitor degradation via HPLC for byproduct formation (e.g., hydrolysis of the methanesulfonate group) .
  • Optimal storage: desiccated at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when characterizing the Z-isomer configuration?

  • Use 2D NMR techniques (e.g., NOESY or ROESY) to detect spatial proximity between the ethoxy group and benzylidene hydrogen, confirming Z-configuration .
  • Computational modeling (DFT calculations) to compare experimental and theoretical NMR/IR spectra, resolving ambiguities in peak assignments .
  • X-ray crystallography for definitive structural elucidation, though crystal growth may require slow evaporation from DMSO/EtOH mixtures .

Q. How do structural modifications (e.g., substituent position) influence biological activity and reactivity?

Comparative studies of analogs reveal:

Substituent PositionBiological ActivityReactivity TrendSource
6-Ethoxy (target compound)Moderate antimicrobialBase-sensitive due to methanesulfonate
4-FluorobenzylideneEnhanced antifungalIncreased electrophilicity from fluorine
3-MethoxyAnti-inflammatoryImproved solubility but reduced stability
Methodology:
  • SAR studies via in vitro assays (e.g., MIC for antimicrobial activity).
  • Electrochemical analysis (cyclic voltammetry) to correlate substituent electronic effects with redox behavior .

Q. What experimental designs mitigate byproduct formation during methanesulfonate group introduction?

  • Stepwise functionalization : Protect the benzofuran carbonyl with trimethylsilyl chloride before sulfonation to prevent side reactions .
  • Low-temperature reactions (0–5°C) with slow addition of methanesulfonyl chloride to minimize hydrolysis .
  • In situ monitoring via FT-IR to track sulfonate group formation and adjust reagent stoichiometry dynamically .

Q. How can researchers validate the compound’s mechanism of action in biological systems?

  • Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity to suspected enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • Knockout models : CRISPR-Cas9 gene editing in cell lines to confirm pathway specificity (e.g., NF-κB inhibition) .
  • Metabolomic profiling : LC-MS/MS to identify downstream metabolites and map biochemical pathways affected .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Re-evaluate force fields in molecular docking simulations (e.g., switch from AMBER to CHARMM for better ligand-protein interaction accuracy) .
  • Validate assay conditions : Check for false negatives due to solubility issues (use DMSO concentrations <1% v/v) or cell viability interference (MTT assay controls) .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Non-linear regression (four-parameter logistic model) to calculate IC₅₀ values with 95% confidence intervals .
  • ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups, ensuring p-values are adjusted for multiple comparisons .

Tables

Table 1. Comparison of Key Physicochemical Properties of Structural Analogs

CompoundLogPSolubility (mg/mL)Melting Point (°C)Bioactivity (IC₅₀, μM)
Target compound (6-ethoxy)2.80.15 (PBS)158–16012.3 (Antimicrobial)
4-Fluorobenzylidene analog3.10.09 (PBS)145–1478.7 (Antifungal)
3-Methoxybenzylidene analog2.50.22 (DMSO)132–13418.9 (Anti-inflammatory)
Data sourced from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate
Reactant of Route 2
(Z)-2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.